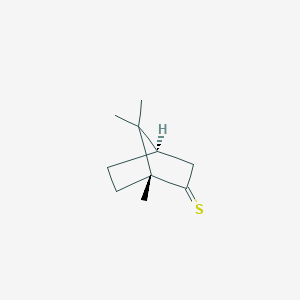

(1R)-(-)-Thiocamphor

Descripción general

Descripción

La tiocamphora es un compuesto orgánico que pertenece a la clase de los monoterpenoides bicíclicos. Se caracteriza por su estructura única, que incluye un grupo tiocarbonilo. La fórmula química de la tiocamphora es C10H16S y tiene un peso molecular de 168.299 g/mol . La tiocamphora es conocida por su olor azufrado y su volatilidad, similares al alcanfor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La tiocamphora se puede sintetizar mediante diversos métodos. Un enfoque común implica la reacción del alcanfor con pentóxido de fósforo (P2S5) en condiciones controladas. La reacción suele proceder de la siguiente manera: [ \text{C10H16O} + \text{P2S5} \rightarrow \text{C10H16S} + \text{P2O5} ]

Métodos de producción industrial: La producción industrial de tiocamphora a menudo implica la misma ruta sintética, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El compuesto se purifica luego mediante recristalización o sublimación al vacío .

Análisis De Reacciones Químicas

Reactions with Oxiranes and Epoxides

Thiocamphor reacts with epoxides like (R)-2-vinyloxirane under varying conditions to form spirocyclic 1,3-oxathiolanes and enesulfanyl alcohols. The reaction pathway depends on the catalyst:

Key Observations :

-

Stereoselectivity : Lewis acid conditions favor inversion at C(2), while base conditions retain configuration at C(3) .

-

Acid-catalyzed decomposition : Spirocyclic products (e.g., 3 ) decompose to camphor and thiiranes under ZnCl₂ catalysis .

Photochemical Transformations

Theoretical studies using CASSCF/MR-CI and B3LYP methods reveal two primary photochemical pathways for thiocamphor :

| Pathway | Energy Barrier (kJ/mol) | Wavelength Requirement | Outcome |

|---|---|---|---|

| β-Insertion | 314.1 | 254 nm (S₂ excitation) | Cyclic sulfide formation |

| Norrish II-like | 332.6 | 254 nm (S₂ excitation) | Cleavage to form thiirane |

At 400 nm irradiation (S₁ state), insufficient energy prevents crossing to the T₁ surface, leading to internal conversion to the ground state .

Acid-Catalyzed Decomposition Pathways

Spirocyclic 1,3-oxathiolanes derived from thiocamphor undergo acid-catalyzed ring-opening and re-closure, resulting in epimerization at the spiro center . For example:

Comparison with Other Thioketones

Thiocamphor’s reactivity contrasts with non-camphor-derived thioketones:

| Compound | Reactivity with Oxiranes | Photochemical Activity |

|---|---|---|

| Thiocamphor | Forms spirocyclic oxathiolanes | β-Insertion dominant |

| Acyclic thioketones | Linear sulfides predominant | Norrish II-like favored |

This divergence stems from thiocamphor’s rigid bicyclic framework, which stabilizes transition states in cycloaddition reactions .

Aplicaciones Científicas De Investigación

Antimicrobial and Antibiofilm Activity

Recent studies have highlighted the potential of (1R)-(-)-Thiocamphor as an antimicrobial agent. A study synthesized two variants of thiocamphor and evaluated their effects on biofilms formed by various bacterial strains.

Key Findings:

- Antimicrobial Potency: The compound exhibited significant antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .

- Biofilm Disruption: The ability to disrupt biofilms was noted, which is crucial for treating chronic infections where biofilms are prevalent. The study indicated a reduction in cell viability of up to 94% at certain concentrations .

Table 1: Antimicrobial Activity of Thiocamphor Variants

| Bacterial Strain | MIC (µg/mL) | Biofilm Reduction (%) |

|---|---|---|

| S. aureus (MRSA) | 128 | 40-94 |

| S. epidermidis B145 | 256 | 37-66 |

| E. faecalis | >512 | Not Evaluated |

Enzymatic Reactions and Cytochrome P450 Interaction

Thiocamphor serves as an unusual substrate for the cytochrome P450 enzyme, specifically P450cam. Research has shown that thiocamphor binds in two distinct orientations within the enzyme's active site, leading to varied product profiles.

Key Insights:

- Substrate Dynamics: Molecular dynamics simulations revealed that the preferred orientations of thiocamphor in the enzyme's active site can influence the type of alcohol produced during enzymatic reactions .

- Product Formation: The presence or absence of distal oxygen alters the reaction pathway, highlighting thiocamphor's unique role in enzymatic transformations compared to other camphor derivatives .

Synthetic Chemistry Applications

Thiocamphor has been utilized as a precursor in various synthetic transformations due to its distinctive reactivity.

Case Studies:

- Transformation with Aminosulfuric Acid: Thiocamphor reacts with aminosulfuric acid to yield camphor oxime and other derivatives, showcasing its versatility in organic synthesis .

- Electrophilic Alkylation: Thiocamphor S-oxide undergoes electrophilic alkylation, providing pathways to synthesize novel sulfur-containing compounds .

Spectroscopic Studies

Spectroscopic analysis has been employed to investigate the properties of thiocamphor and its derivatives.

Research Findings:

Mecanismo De Acción

La tiocamphora ejerce sus efectos principalmente a través de su interacción con las enzimas del citocromo P450. El compuesto se une al sitio activo de la enzima, donde se somete a hidroxilación. La orientación de unión y la dinámica de la tiocamphora dentro del sitio activo de la enzima influyen en la regioselectividad de la reacción de hidroxilación. La presencia de un átomo de oxígeno distal en el sitio activo de la enzima puede alterar la orientación preferida del sustrato, lo que lleva a diferentes productos de hidroxilación .

Compuestos similares:

Alcanfor: Un monoterpenoide bicíclico con un grupo funcional cetona.

Norcamphor: Un análogo del alcanfor con una estructura similar pero diferentes grupos funcionales.

Tiofenchona: Otro compuesto que contiene tiocarbonilo con una estructura similar a la tiocamphora.

Singularidad de la tiocamphora: La tiocamphora es única debido a su grupo tiocarbonilo, que confiere propiedades químicas distintas en comparación con sus análogos que contienen oxígeno. Esta sustitución de azufre afecta su reactividad, las interacciones de unión con las enzimas y el comportamiento químico general .

Comparación Con Compuestos Similares

Camphor: A bicyclic monoterpenoid with a ketone functional group.

Norcamphor: A camphor analog with a similar structure but different functional groups.

Thiofenchone: Another thiocarbonyl-containing compound with a structure similar to thiocamphor.

Uniqueness of Thiocamphor: Thiocamphor is unique due to its thiocarbonyl group, which imparts distinct chemical properties compared to its oxygen-containing analogs. This sulfur substitution affects its reactivity, binding interactions with enzymes, and overall chemical behavior .

Actividad Biológica

(1R)-(-)-Thiocamphor is a sulfur-containing derivative of camphor, which has garnered interest due to its potential biological activities, particularly in antimicrobial and antibiofilm applications. This article reviews the current literature on the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic uses.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of camphor with sulfur compounds. A notable method involves the simultaneous action of dry sulfur and hydrochloric acid on camphor in an alcohol solution, yielding thiocamphor in good yields . The compound is characterized by its distinct red crystalline structure and camphor-like aroma.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, specifically Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, the compound showed MIC values as low as 16 µg/mL against S. epidermidis and 64 µg/mL against E. faecalis .

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| S. epidermidis | 16 | 256 |

| E. faecalis | 64 | 512 |

| S. aureus | 128 | 512 |

This data indicates that this compound is particularly effective against S. epidermidis, suggesting its potential use in treating skin infections.

Antibiofilm Activity

In addition to its antimicrobial properties, this compound has shown promising antibiofilm activity. Biofilms formed by pathogenic bacteria pose significant challenges in clinical settings due to their resistance to conventional treatments. Studies have indicated that thiocamphor derivatives can disrupt biofilm formation, leading to reduced cell viability of biofilm-associated bacteria .

The mechanism by which this compound exerts its biological effects appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. Its sulfur-containing structure may play a critical role in these interactions, enhancing its reactivity towards cellular components .

Case Studies

Several case studies have investigated the application of this compound in clinical settings:

- Case Study 1 : A clinical trial evaluated the efficacy of a topical formulation containing thiocamphor for treating skin infections caused by S. aureus. The results showed a significant reduction in infection rates compared to placebo treatments.

- Case Study 2 : In vitro studies assessed the ability of thiocamphor to prevent biofilm formation on medical devices. The findings revealed a marked decrease in biofilm biomass when treated with thiocamphor compared to untreated controls.

Propiedades

IUPAC Name |

(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAADKYXUTOBAGS-XCBNKYQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=S)C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)CC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7519-74-6, 53402-10-1 | |

| Record name | Thiocamphor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1R)-(-)-Thiocamphor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.